5alpha-Cholestan-3beta,15beta-diol
Overview
Description
5alpha-Cholestan-3beta,15beta-diol is a 3β-hydroxysteroid consisting of 3β-hydroxy-5α-cholestane having an additional hydroxy group at the 15β-position . It is used as a standard in lipid analysis using HPLC and acts as a derivitized steroid compound .
Molecular Structure Analysis
The molecular formula of this compound is C27H48O2 . The InChI and SMILES strings representing the molecule’s structure are also provided .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 404.669 Da . It is insoluble in water .Scientific Research Applications
Inhibition of Sterol Biosynthesis
5alpha-Cholestan-3beta,15beta-diol has been studied for its role in inhibiting sterol synthesis. In a study, it was found to be a potent inhibitor of sterol synthesis in L cells and primary cultures of fetal mouse liver cells (Schroepfer et al., 1977).
Bile Acid Metabolism
This compound has also been involved in studies related to bile acid metabolism. Research on rats showed that this compound is involved in the conversion process to allo bile acids (Noll et al., 1973).
Synthesis and Metabolic Studies
Further, this compound has been a subject of interest in the chemical synthesis and structure determination, revealing insights into its metabolic pathways and transformation into cholesterol in rat liver homogenates (Spike et al., 1978).
Application in Internal Standards Development
The compound was also considered in the development of a new internal standard for the quantitative determination of oxyphytosterols in a study (Grandgirard et al., 2004).
Exploration in Steroid Hormone Research
It has been part of research on steroid hormones, particularly in exploring the binding and metabolism of related compounds in the prostate, seminal vesicles, and plasma of male rats (Krieg et al., 1975).
Safety and Hazards
Mechanism of Action
Target of Action
5alpha-Cholestan-3beta,15beta-diol, also known as Dihydrocholesterol, is a derivatized steroidal compound . It is derived from cholesterol and is found in various biological matter .
Mode of Action
It is known to interact with cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cholesterol metabolism. It is a derivative of cholesterol and is known to inhibit cholesterol absorption .
Pharmacokinetics
It is known to be insoluble in water .
Result of Action
It is known to induce the formation of gall stones in rabbits in the presence of sodium ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . .
Biochemical Analysis
Biochemical Properties
5alpha-Cholestan-3beta,15beta-diol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases, which are involved in the conversion of steroids. These interactions are crucial for maintaining the balance of steroid hormones in the body . Additionally, this compound can bind to specific proteins, influencing their activity and stability.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways. This compound can also impact gene expression by interacting with nuclear receptors, leading to changes in the transcription of specific genes . Furthermore, this compound affects cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. This compound also influences gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription . These molecular interactions are essential for the compound’s role in maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and hormone regulation. At high doses, it can cause toxic or adverse effects, such as disruptions in cholesterol metabolism and liver function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes, which are crucial for the conversion and breakdown of steroids . These interactions can affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of this compound is critical for its activity and function in various biochemical processes.
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYNEGIINKEKI-PRKDSDQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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